molecular formula C12H7N3O3 B13992535 Benzoxazole, 5-nitro-2-(2-pyridinyl)- CAS No. 61382-18-1

Benzoxazole, 5-nitro-2-(2-pyridinyl)-

Cat. No.: B13992535
CAS No.: 61382-18-1
M. Wt: 241.20 g/mol
InChI Key: YRHMXJSRAZJSQS-UHFFFAOYSA-N
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Description

Benzoxazole, 5-nitro-2-(2-pyridinyl)- is a heterocyclic aromatic compound that consists of a benzoxazole ring substituted with a nitro group at the 5-position and a pyridinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole, 5-nitro-2-(2-pyridinyl)- typically involves the condensation of 2-aminophenol with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol. The nitro group can be introduced through nitration of the benzoxazole derivative using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of benzoxazole derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 5-nitro-2-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with various electrophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Benzoxazole, 5-nitro-2-(2-pyridinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoxazole, 5-nitro-2-(2-pyridinyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to the inhibition of enzymes and disruption of cellular processes. The pyridinyl group enhances the compound’s ability to bind to specific receptors and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the nitro and pyridinyl substitutions.

    5-nitrobenzoxazole: Benzoxazole with a nitro group at the 5-position.

    2-(2-pyridinyl)benzoxazole: Benzoxazole with a pyridinyl group at the 2-position.

Uniqueness

Benzoxazole, 5-nitro-2-(2-pyridinyl)- is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-nitro-2-pyridin-2-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c16-15(17)8-4-5-11-10(7-8)14-12(18-11)9-3-1-2-6-13-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHMXJSRAZJSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399686
Record name Benzoxazole, 5-nitro-2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61382-18-1
Record name Benzoxazole, 5-nitro-2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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